molecular formula C21H22O6 B607417 Fargesine CAS No. 31008-19-2

Fargesine

Numéro de catalogue: B607417
Numéro CAS: 31008-19-2
Poids moléculaire: 370.4 g/mol
Clé InChI: AWOGQCSIVCQXBT-LATRNWQMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Fargesin, a bioactive lignan derived from Flos Magnoliae, has been found to primarily target glucose transporter (GLUT)-4 and PKM2 , which play crucial roles in glucose metabolism and cancer progression respectively . It also targets macrophages , influencing their polarization .

Mode of Action

Fargesin stimulates glucose consumption in L6 myotubes by enhancing GLUT-4 translocation to the cell surface . This process is mediated by the activation of the phosphatidylinositol-3 kinase (PI3 K)–Akt pathway . In cancer cells, Fargesin targets PKM2, interfering with H3 histone lactylation and inhibiting non-small cell lung cancer progression . In the context of osteoarthritis, Fargesin switches the polarized phenotypes of macrophages from M1 to M2 subtypes .

Biochemical Pathways

Fargesin affects several biochemical pathways. It activates the PI3 K–Akt pathway, stimulating glucose uptake . It also downregulates the p38/ERK MAPK and p65/NF-κB signaling pathways, which are involved in inflammation and cancer progression .

Pharmacokinetics

and intra-articularly

Result of Action

Fargesin has multiple cellular effects. It increases basal glucose uptake in L6 myotubes , inhibits cell proliferation in non-small cell lung cancer , and attenuates articular cartilage degeneration and synovitis in osteoarthritis . These effects are achieved through its interaction with its targets and modulation of various biochemical pathways.

Action Environment

The action of Fargesin can be influenced by environmental factors. For instance, in an experimental model of inflammatory bowel disease, Fargesin was found to be effective in reducing inflammation when administered orally . .

Analyse Biochimique

Biochemical Properties

Fargesin interacts with various enzymes and proteins. It stimulates glucose consumption in L6 myotubes, which is accompanied by enhanced glucose transporter (GLUT)-4 translocation to the cell surface . This process is blocked by wortmannin, a phosphatidylinositol-3 kinase (PI3 K) inhibitor . Fargesin stimulates Akt phosphorylation, a key component in the insulin signaling pathway .

Cellular Effects

Fargesin has significant effects on various types of cells and cellular processes. It attenuates articular cartilage degeneration and synovitis, resulting in substantially lower Osteoarthritis Research Society International (OARSI) and synovitis scores . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fargesin exerts its effects at the molecular level through various mechanisms. It switches the polarized phenotypes of macrophages from M1 to M2 subtypes and prevents cartilage degeneration partially by downregulating p38/ERK MAPK and p65/NF-κB signaling .

Temporal Effects in Laboratory Settings

Fargesin undergoes a moderate-to-extensive degree of hepatic metabolism . Over time, it generates three phase 1 metabolites and 11 phase 2 metabolites .

Metabolic Pathways

Fargesin is involved in several metabolic pathways. It is extensively metabolized in human hepatocytes by CYP, COMT, UGT, and SULT enzymes .

Transport and Distribution

Fargesin stimulates glucose transporter (GLUT)-4 translocation to the cell surface , indicating its role in the transport and distribution within cells.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La fargesine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique l'extraction du composé de la plante Flos Magnoliae en utilisant des solvants organiques. Le composé extrait est ensuite purifié par des techniques chromatographiques .

Méthodes de production industrielle

Dans les milieux industriels, la this compound est généralement produite par des procédés d'extraction et de purification à grande échelle. La matière végétale est soumise à une extraction par solvant, suivie de diverses étapes de purification telles que la cristallisation et la chromatographie pour obtenir de la this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

La fargesine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les métabolites oxydatifs, les dérivés réduits et les composés substitués, chacun ayant des propriétés pharmacologiques distinctes .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets par plusieurs voies moléculaires :

Comparaison Avec Des Composés Similaires

La fargesine est unique parmi les lignanes en raison de ses propriétés pharmacologiques spécifiques. Des composés similaires comprennent :

La this compound se distingue par sa puissante stimulation de l'absorption du glucose et sa large gamme d'effets pharmacologiques, ce qui en fait un composé polyvalent pour diverses applications scientifiques et médicales .

Activité Biologique

Fargesin, a lignan derived from Magnolia fargesii , has garnered attention for its diverse biological activities, particularly in anti-inflammatory, anti-cancer, and neuroprotective contexts. This article synthesizes recent research findings on the biological activity of fargesin, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

Fargesin is classified as a bioactive lignan with the chemical formula C17H18O5C_{17}H_{18}O_5. Its structure allows it to interact with various biological pathways, influencing cellular responses and mediating therapeutic effects.

Anti-Inflammatory Effects

Fargesin exhibits significant anti-inflammatory properties, as evidenced by several studies:

  • THP-1 Monocytes Study : Fargesin was shown to suppress the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in PMA-stimulated THP-1 human monocytes. The compound inhibited pro-inflammatory cytokines (IL-1β, TNF-α) and chemokines (CCL-5), demonstrating its ability to modulate the PKC pathway and downregulate nuclear factor-kappa B (NF-ĸB) signaling .
  • Inflammatory Bowel Disease Model : In vivo studies indicated that fargesin reduced inflammation in a dextran sulfate sodium (DSS)-induced colitis model. It inhibited myeloperoxidase (MPO) activity and pro-inflammatory gene expression in the colon, suggesting its potential for treating inflammatory bowel diseases .

Anticancer Properties

Fargesin has been investigated for its anticancer effects, particularly regarding cell proliferation and transformation:

  • Cell Cycle Regulation : Research indicates that fargesin inhibits the G1/S phase transition in JB6 Cl41 and HaCaT cells, leading to reduced cell proliferation. This effect is mediated through the suppression of EGF-induced signaling pathways, including the inhibition of AKT phosphorylation .
  • Mechanisms of Action : Fargesin's action involves the downregulation of AP-1 transactivation activity and modulation of cyclin-dependent kinases (CDKs), specifically targeting CDK2/cyclin E complexes rather than CDK4/cyclin D pathways .

Neuroprotective Effects

Recent studies have suggested that fargesin may have neuroprotective properties:

  • Chronic Migraine Potential : Molecular docking studies revealed strong interactions between fargesin and key migraine biomarkers such as CGRP and iNOS. The compound demonstrated favorable pharmacokinetic properties, including robust intestinal absorption and blood-brain barrier penetration, indicating its potential as a therapeutic agent for chronic migraines .

Summary of Biological Activities

The following table summarizes the key biological activities of fargesin based on recent studies:

Biological Activity Mechanism/Effect References
Anti-inflammatoryInhibits COX-2, iNOS; downregulates IL-1β, TNF-α; modulates NF-ĸB signaling
AnticancerSuppresses G1/S phase transition; inhibits EGF-induced cell transformation
NeuroprotectiveInteracts with CGRP/iNOS; potential for migraine treatment

Case Studies

  • Inflammation in THP-1 Monocytes : A study assessed the anti-inflammatory effects of fargesin on PMA-stimulated THP-1 cells. Results showed significant reduction in inflammatory mediator levels upon treatment with fargesin, supporting its use in inflammatory conditions .
  • Colitis Model : Fargesin was tested in a DSS-induced colitis model where it effectively reduced inflammation markers and improved histological scores, indicating its protective role against inflammatory bowel disease .
  • Migraine Treatment Potential : Pharmacokinetic analysis highlighted fargesin's capability to cross the blood-brain barrier effectively, suggesting its application in treating chronic migraine by targeting specific biomarkers associated with pain pathways .

Propriétés

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGQCSIVCQXBT-LATRNWQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317922
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68296-27-5, 31008-19-2
Record name (+)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68296-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31008-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (±)-Fargesin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARGESIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR9853GI71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.